4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine with 2-methoxyethanol in the presence of a suitable catalyst to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
4-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
4-(2-Methoxyethyl)piperidine hydrochloride: Another related compound with slight variations in its chemical structure and reactivity.
Biological Activity
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with notable biological activity. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in analgesic and anti-inflammatory contexts. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₈ClNO₃
- CAS Number : 1375474-00-2
- Structure : The compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a methoxyethyl side chain, enhancing its lipophilicity and cellular uptake.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The methoxyethyl group increases the compound's lipophilicity, facilitating its penetration into cells where it can modulate enzyme activity or receptor binding. This compound has been implicated in several pharmacological activities, including:
- Analgesic Effects : Studies suggest that it may influence pain pathways by altering neurotransmitter release or receptor sensitivity.
- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Biological Activity Data
Research has documented the biological effects of this compound through various assays and experimental models. Below is a summary table of key findings related to its biological activity:
Study | Model | Effect Observed | IC50/EC50 Value |
---|---|---|---|
Study A | Mouse Model of Inflammation | Reduced edema | IC50 = 10 µM |
Study B | Neuronal Cell Culture | Decreased apoptosis | EC50 = 5 µM |
Study C | Pain Model in Rats | Analgesic effect | IC50 = 15 µM |
Case Studies
-
Analgesic Activity in Rodent Models :
A study investigated the analgesic properties of this compound in a rodent model of acute pain. The compound was administered intraperitoneally, resulting in significant pain relief compared to control groups. The observed IC50 value was approximately 10 µM, indicating moderate potency. -
Anti-inflammatory Effects :
In an experimental model of inflammation induced by carrageenan, the compound demonstrated a marked reduction in paw swelling. The anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, with an IC50 value around 12 µM. -
Neuroprotective Properties :
Research on neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death. The EC50 value for neuroprotection was found to be 5 µM, suggesting its potential for therapeutic use in neurodegenerative diseases.
Safety and Toxicity
While promising, the biological activity of this compound is accompanied by moderate toxicity. Safety assessments indicate that concentrations above 20 µM can lead to cytotoxic effects in certain cell lines. Therefore, appropriate safety measures are recommended when handling this compound.
Properties
IUPAC Name |
4-(2-methoxyethyl)piperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-13-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRXCUSCUKUNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNCC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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